Styrene acrylonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Substance Information

“2-Propenenitrile, polymer with ethenylbenzene” is a substance registered in the ECHA CHEM database .

Material Description

“2-Propenenitrile, polymer with diethenylbenzene and ethenylethylbenzene, hydrolyzed” is a beige to gray, opaque solid at ambient temperatures. The product has a characteristic odor and is sold in bead form .

Uses

This substance is used in the manufacture of water softening and filtration systems and food demineralization and dealkalization .

Potential Hazards

No known significant effects or critical hazards are associated with short and long-term exposure to this substance .

Electronics

This polymer is widely used in various fields, including electronic products .

Automotive

It is used in the manufacture of automotive parts due to its strength and impact resistance .

Medical Devices

This polymer is used in the manufacture of medical devices .

Water Treatment

This compound is used in the manufacture of water softening and filtration systems . It’s used in ion exchange resins, which are used to remove unwanted ions from water, making it suitable for use in various applications .

Food Industry

It’s used in food demineralization and dealkalization . This process is used to remove minerals and alkaline substances from food products, improving their quality and shelf life .

Polymer Production

This substance is a type of polyacrylate resin . Polyacrylate resins are used in a wide range of applications, including adhesives, coatings, and sealants .

Chemical Industry

In the chemical industry, this polymer is used due to its chemical stability . It can withstand a wide range of chemical environments, making it suitable for use in various chemical processes .

Manufacturing

This polymer is used in various manufacturing processes . Its strength and impact resistance make it suitable for use in the manufacture of various products, including automotive parts and electronic products .

Medical Field

This polymer is also used in the medical field, particularly in the manufacture of medical devices . Its biocompatibility and durability make it suitable for use in various medical applications .

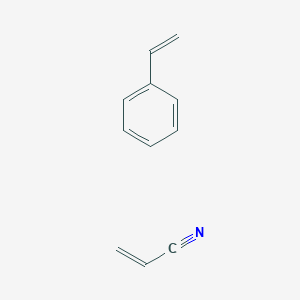

Styrene acrylonitrile is a copolymer composed of styrene and acrylonitrile, characterized by its chemical formula . This material exhibits properties that make it suitable for various applications, particularly in the production of plastics. The copolymer typically contains 70-80% by weight of styrene and 20-30% of acrylonitrile, which enhances its thermal resistance compared to polystyrene. It is known for being transparent and brittle, but the inclusion of acrylonitrile increases its glass transition temperature beyond 100 °C, allowing for better performance in high-temperature applications .

- Toxicity: Limited data exists on the specific toxicity of this copolymer. However, unreacted monomers (acrylonitrile and styrene) can be present in trace amounts and pose health risks. Acrylonitrile is a suspected carcinogen and can cause irritation upon inhalation or skin contact [, ]. Styrene is also suspected to be carcinogenic and can affect the central nervous system upon exposure [].

- Flammability: Flammable material. The presence of styrene contributes to its combustibility [].

- Reactivity: Can react with strong oxidizing agents and may undergo uncontrolled polymerization at high temperatures [].

Styrene acrylonitrile has been studied for its biological activity, particularly regarding its toxicity. Studies indicate that it can cause irritation and has harmful effects upon ingestion. In animal studies, it has been associated with liver changes at lethal doses . While it is primarily used in industrial applications, understanding its biological impact is essential for safety assessments in environments where human exposure may occur.

The synthesis of styrene acrylonitrile typically involves radical polymerization techniques. Common methods include:

- Bulk Polymerization: Conducted without solvents, leading to high molecular weight products.

- Emulsion Polymerization: Utilizes surfactants to stabilize the reaction mixture, allowing for better control over particle size and distribution.

- Microwave-Assisted Polymerization: This modern technique enhances reaction rates and yields through localized heating .

These methods allow for variations in the properties of the final product based on the ratio of monomers and reaction conditions.

Styrene acrylonitrile is utilized in a variety of applications due to its favorable properties:

- Consumer Goods: Used in manufacturing food containers, kitchenware, and cosmetic jars.

- Automotive Parts: Employed in components requiring durability and heat resistance.

- Electronics: Utilized in casings and housings for electronic devices.

- Packaging Materials: Its clarity and strength make it suitable for various packaging applications .

Research on interaction studies involving styrene acrylonitrile has focused on its compatibility with other polymers and additives. For instance, blending with rubber materials can enhance toughness without compromising transparency. Additionally, studies have examined its interactions with various solvents and environmental conditions to assess stability and performance under different scenarios .

Several compounds share structural or functional similarities with styrene acrylonitrile. Below are some notable examples:

| Compound | Composition | Unique Features |

|---|---|---|

| Acrylonitrile Butadiene Styrene | Styrene, Acrylonitrile, Butadiene | Enhanced toughness due to rubber phase |

| Polystyrene | Styrene | Lower thermal resistance compared to styrene acrylonitrile |

| Polyacrylonitrile | Acrylonitrile | High strength and chemical resistance |

| Styrene Maleic Anhydride | Styrene, Maleic Anhydride | Better adhesion properties |

Styrene acrylonitrile stands out due to its balance between transparency and thermal stability, making it a versatile choice for many industrial applications . Its unique composition allows it to bridge the gap between rigidity and impact resistance found in other similar polymers.

Fundamental Composition

Styrene-Acrylonitrile Ratio Variations

Styrene acrylonitrile copolymer exhibits a specific compositional range that defines its fundamental properties and applications [1]. The typical composition consists of approximately seventy to eighty percent styrene and twenty to thirty percent acrylonitrile by weight [4] [5]. This compositional framework represents the most commercially viable and technically advantageous ratio for producing materials with balanced performance characteristics [1] [6].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 164 of 240 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 76 of 240 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

2-Propenenitrile, polymer with ethenylbenzene: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).